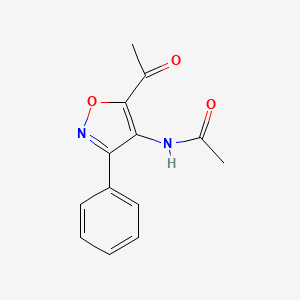![molecular formula C20H18N2O5 B11048518 Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11048518.png)
Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un noyau naphtyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de matières premières appropriées dans des conditions contrôlées, suivie de réactions de cyclisation et d'estérification. Des réactifs et des catalyseurs spécifiques sont utilisés pour faciliter ces transformations, garantissant un rendement élevé et la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser les conditions réactionnelles, réduire les déchets et garantir une qualité constante. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est également courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cela comprend des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants et des agents réducteurs. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Méthyl-2-oxo-4-phényl-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle
- Acide 6-((E)-{[4-(éthoxycarbonyl)phényl]hydrazono}méthyl)-2,3-diméthoxybenzoïque
Unicité
Le 6-[4-(Éthoxycarbonyl)phényl]-2-méthyl-5-oxo-5,6-dihydro-1,6-naphtyridine-3-carboxylate de méthyle est unique en raison de sa structure spécifique du noyau naphtyridine, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H18N2O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl 6-(4-ethoxycarbonylphenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-4-27-19(24)13-5-7-14(8-6-13)22-10-9-17-16(18(22)23)11-15(12(2)21-17)20(25)26-3/h5-11H,4H2,1-3H3 |
Clé InChI |
QHHZXAFUABHYKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 1-cyclohexyl-4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11048458.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)
![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)
